Tert-butyl 1-(3-hydroxypiperidin-3-yl)cyclobutane-1-carboxylate
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Overview
Description
Tert-butyl 1-(3-hydroxypiperidin-3-yl)cyclobutane-1-carboxylate is a chemical compound with the molecular formula C14H25NO3. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom, and cyclobutane, a four-membered ring. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 1-(3-hydroxypiperidin-3-yl)cyclobutane-1-carboxylate typically involves the reaction of tert-butyl cyclobutane-1-carboxylate with 3-hydroxypiperidine. The reaction is carried out under controlled conditions, often using a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated under controlled conditions. The product is then purified using techniques such as crystallization or chromatography to obtain a high-purity compound suitable for further use in research and development.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 1-(3-hydroxypiperidin-3-yl)cyclobutane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) are used to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction can produce various alcohol derivatives.
Scientific Research Applications
Tert-butyl 1-(3-hydroxypiperidin-3-yl)cyclobutane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Researchers investigate its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 1-(3-hydroxypiperidin-3-yl)cyclobutane-1-carboxylate involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The cyclobutane ring provides rigidity to the molecule, affecting its binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 3-hydroxypiperidine-1-carboxylate: A similar compound with a piperidine ring but without the cyclobutane moiety.
Tert-butyl 3-hydroxy-3-methylpiperidine-1-carboxylate: Another derivative with a methyl group instead of the cyclobutane ring.
Uniqueness
Tert-butyl 1-(3-hydroxypiperidin-3-yl)cyclobutane-1-carboxylate is unique due to the presence of both the piperidine and cyclobutane rings, which confer distinct structural and chemical properties. This combination allows for specific interactions and applications that are not possible with simpler derivatives.
Properties
IUPAC Name |
tert-butyl 1-(3-hydroxypiperidin-3-yl)cyclobutane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO3/c1-12(2,3)18-11(16)13(6-4-7-13)14(17)8-5-9-15-10-14/h15,17H,4-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSCZTUWPKPSMOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1(CCC1)C2(CCCNC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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